Chlorpyrifos

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1.4 mg/L at 25 °C

In water, 1.12 mg/L at 24 °C

In water, 0.39 mg/L at 19.5 °C /OECD 105 method/

Solubility at 25 °C: isooctane 79% wt/wt; methanol 43% wt/wt

Solubility (g/100 g): acetone 650, benzene 790, carbon disulfide 590, carbon tetrachloride 310, chloroform 630, diethyl ether 510, ethanol 63, ethyl acetate >200, isooctane 79, kerosene 60, methanol 45, methylene chloride 400, propylene glycol 4, toluene 150, 1,1,1-trichloroethane 400, triethylene glycol 5, xylene 400. Readily soluble in other organic solvents.

0.00112 mg/mL at 24 °C

Solubility in water, mg/l at 25 °C: 1.4 (very poor)

0.0002%

Synonyms

Canonical SMILES

Insecticide Efficacy

- Researchers have investigated chlorpyrifos's effectiveness against a broad spectrum of insects, including soil-dwelling pests, foliage feeders, and mites [Source: US Environmental Protection Agency (.gov) ]. Studies have examined its application methods, optimal concentrations, and target pest susceptibility .

Environmental Fate and Degradation

- Scientific studies have explored chlorpyrifos's behavior in the environment. This includes research on its persistence in soil and water, potential for biodegradation, and decomposition by sunlight . Understanding these factors is crucial for assessing potential environmental contamination.

Toxicity Studies

- Chlorpyrifos's potential health effects on humans and wildlife are a major area of scientific research. Studies have investigated its acute and chronic toxicity, along with its impact on the nervous system and other organs . These studies inform regulatory decisions about the safe use of chlorpyrifos.

Alternative Pest Control Methods

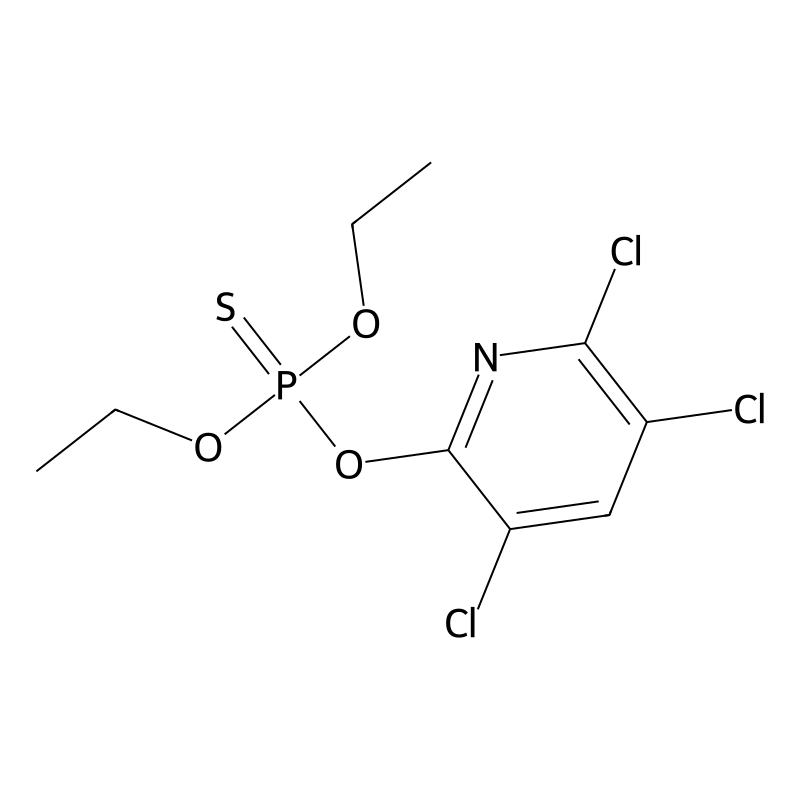

Chlorpyrifos is an organophosphate insecticide widely used for agricultural and residential pest control. It appears as a white crystalline solid with a faint mercaptan-like odor and is insoluble in water, making it typically mixed with oily liquids for application. The chemical formula for chlorpyrifos is C₁₂H₁₄Cl₃NO₄PS, and it has a molecular weight of 350.59 g/mol . This compound primarily acts by inhibiting the enzyme acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine, which disrupts normal nerve function .

Chlorpyrifos acts as a nerve agent in insects by inhibiting an enzyme called acetylcholinesterase (AChE). AChE is responsible for breaking down acetylcholine, a neurotransmitter essential for proper nerve function. When chlorpyrifos binds to AChE, acetylcholine accumulates in the nervous system, leading to overstimulation and ultimately death of the insect.

Chlorpyrifos is a moderately toxic compound. Exposure can cause headaches, dizziness, nausea, and in severe cases, respiratory failure and death. Chronic exposure has been linked to developmental neurotoxicity in children. Chlorpyrifos is also considered a potential environmental hazard due to its persistence in soil and water.

Data:

- The oral LD50 (Lethal Dose 50, the dose required to kill 50% of a test population) for chlorpyrifos in rats is 135 mg/kg.

- The US Environmental Protection Agency (EPA) has classified chlorpyrifos as a “likely carcinogen”.

Chlorpyrifos undergoes hydrolysis in the presence of water, with the rate of reaction increasing with pH and temperature. It reacts with strong alkalis and is sensitive to moisture and heat, decomposing under these conditions . The primary metabolic pathway in organisms leads to the formation of chlorpyrifos oxon, a more toxic metabolite that binds irreversibly to acetylcholinesterase .

Key Reactions:- Hydrolysis: Chlorpyrifos + Water → Hydrolyzed Products

- Reaction with Acetylcholinesterase: Chlorpyrifos Oxon + Acetylcholinesterase → Inhibition of Enzyme Activity

Chlorpyrifos exhibits significant biological activity as an insecticide, affecting various non-target organisms. It is highly toxic to birds, fish, and beneficial insects like bees. Acute exposure can lead to symptoms such as headaches, nausea, muscle twitching, and in severe cases, seizures or death due to its neurotoxic effects . Chronic exposure has been linked to developmental issues in children and potential long-term health effects .

Toxicity Profile:- Acute Effects: Headaches, blurred vision, excessive salivation

- Chronic Effects: Developmental issues in children

- Environmental Impact: Toxic to aquatic life and birds

The industrial synthesis of chlorpyrifos involves a two-step process:

- Preparation of 3,5,6-trichloro-2-pyridinol: This compound is synthesized from pyridine derivatives.

- Reaction with O,O-diethyl phosphorochloridothioate: The two compounds are reacted under controlled conditions to yield chlorpyrifos .

Studies have indicated that chlorpyrifos interacts with various biological systems primarily through its metabolites. The enzyme paraoxonase 1 plays a crucial role in detoxifying chlorpyrifos oxon; individuals with lower levels of this enzyme are more susceptible to toxicity . Additionally, genetic variations in human populations can influence the effectiveness of detoxification processes.

Notable Findings:- Genetic variation affects susceptibility to chlorpyrifos toxicity.

- Paraoxonase 1 activity may provide some protective effects against chlorpyrifos exposure.

Chlorpyrifos belongs to a class of chemicals known as organophosphates. Other similar compounds include:

| Compound Name | Chemical Formula | Primary Use | Toxicity Level |

|---|---|---|---|

| Malathion | C₁₃H₁₈O₃PS | Insecticide | Moderate |

| Diazinon | C₁₂H₁₄N₂O₃PS | Insecticide | High |

| Parathion | C₁₂H₁₄N₂O₄PS | Insecticide | Very High |

Uniqueness of Chlorpyrifos:- Chlorpyrifos is particularly noted for its high toxicity to non-target species compared to other organophosphates.

- Its specific mechanism involving irreversible inhibition of acetylcholinesterase sets it apart from other compounds that may act through different pathways.

Acetylcholinesterase Inhibition Dynamics

Chlorpyrifos is converted intracellularly into the electrophilic metabolite chlorpyrifos-oxon, which rapidly phosphorylates the catalytic serine residue located within the active gorge of the enzyme acetylcholinesterase. Phosphorylation prevents hydrolysis of the accumulated neurotransmitter acetylcholine, prolonging cholinergic signalling and disrupting synaptic transmission.

Kinetic work in purified recombinant preparations and native tissues demonstrates very high bimolecular inhibition constants (inhibition constant) for chlorpyrifos-oxon that vary by enzyme source but consistently exceed those recorded for paraoxon and other organophosphorus agents [1]. Concentration-dependent studies further reveal atypical inhibition profiles: at picomolar chlorpyrifos-oxon levels the apparent inhibition constant rises by three orders of magnitude, implicating peripheral anionic site interactions that modulate access to the catalytic centre [2] [3]. Once inhibited, acetylcholinesterase undergoes slow spontaneous reactivation (0.084–0.091 h⁻¹) and can progress to irreversible “ageing,” firmly anchoring the phosphoryl moiety to the active site [2] [1].

| Table 1. Reported bimolecular inhibition constants for chlorpyrifos-oxon against acetylcholinesterase (twenty-five °C, pH ≈ 7.4) |

| Species or preparation | Inhibition constant (M⁻¹ min⁻¹) | Reference |

| Recombinant human enzyme | 9.3 × 10⁶ | 6 |

| Human red blood cell enzyme | 3.8 × 10⁶ | 6 |

| Recombinant mouse enzyme | 5.1 × 10⁶ | 6 |

| Torpedo electric organ enzyme | 8.0 × 10⁶ | 6 |

| Fetal bovine serum enzyme | 2.2 × 10⁶ | 6 |

Collectively, these kinetic data support a primary toxicodynamic mechanism centred on potent, quasi-irreversible suppression of acetylcholinesterase catalytic throughput, triggered even at nanomolar chlorpyrifos-oxon exposures.

Metabolic Activation to Chlorpyrifos-Oxon

Chlorpyrifos itself possesses low intrinsic anticholinesterase potency and therefore requires oxidative desulfuration to the oxon derivative. Experiments with pooled human liver microsomes established a Michaelis–Menten constant of 30.2 µmol L⁻¹ and a maximal velocity of 0.4 nmol min⁻¹ mg⁻¹ protein for the desulfuration pathway, while dearylation (detoxication) proceeds with a lower Michaelis–Menten constant but higher maximal velocity [4].

Recombinant isoform mapping shows that cytochrome P450 isoform 2B6 is the most efficient catalyst of desulfuration, cytochrome P450 isoform 3A4 exhibits high catalytic capacity for both activation and detoxication, and cytochrome P450 isoform 2C19 preferentially mediates dearylation [4]. Sex-specific analyses revealed greater overall turnover in female than in male liver microsomes [4].

Plasma observations from seventy-four self-poisoned patients confirmed in-vivo generation of chlorpyrifos-oxon at nanomolar concentrations; the chlorpyrifos-oxon : chlorpyrifos ratio rose from a mean of 0.005 soon after ingestion to approximately 0.03 after thirty to seventy-two hours, with a remarkable one-hundred-fold inter-individual range [5]. This variability underscores the clinical significance of metabolic phenotype in governing target-site exposure.

Catalytic hydrolysis constitutes the principal plasma defence against chlorpyrifos-oxon. Paraoxonase 1 displays genotype-dependent efficiency, the arginine-one-hundred-and-ninety-two alloform hydrolysing chlorpyrifos-oxon more rapidly than the glutamine-one-hundred-and-ninety-two alloform [6]. However, when the substrate concentration approximates environmentally relevant nanomolar levels, allelic differences diminish, and overall paraoxonase 1 abundance becomes the determining factor [7].

| Table 2. Human hepatic cytochrome P450 involvement in chlorpyrifos desulfuration and dearylation |

| Isoform | Predominant reaction | Relative catalytic activity* | Reference |

| Cytochrome P450 2B6 | Desulfuration (activation) | Highest | 9 |

| Cytochrome P450 3A4 | Desulfuration and dearylation | High for both | 9 |

| Cytochrome P450 2C19 | Dearylation (detoxication) | Highest for dearylation | 9 |

| Cytochrome P450 1A2 | Desulfuration | Moderate | 9 |

*Activity ranking derived from velocity measurements in recombinant expression systems.

| Table 3. Paraoxonase 1 hydrolysis of chlorpyrifos-oxon in human serum |

| Phenotype / genotype | Substrate concentration 320 µmol L⁻¹ (µmol min⁻¹ L⁻¹) | Substrate concentration 178 nmol L⁻¹ (nmol min⁻¹ L⁻¹) | Reference |

| High-activity, arginine-one-hundred-and-ninety-two | 11 023 ± 722 | 231 ± 27 | 21 |

| Low-activity, arginine-one-hundred-and-ninety-two | 9 467 ± 798 | 219 ± 52 | 21 |

| High-activity, glutamine-one-hundred-and-ninety-two | 8 809 ± 672 | 193 ± 59 | 21 |

| Low-activity, glutamine-one-hundred-and-ninety-two | 6 030 ± 1 015 | 185 ± 43 | 21 |

Together, these metabolic findings delineate a two-stage toxicokinetic scheme: (1) hepatic cytochrome P450-driven desulfuration that is highly sensitive to isoform expression patterns and (2) extra-hepatic hydrolytic clearance governed by paraoxonase 1 quantity and catalytic genotype.

Non-Cholinergic Neurotoxic Pathways

Beyond the canonical cholinergic crisis, chlorpyrifos perturbs several additional molecular circuits that contribute to neuronal dysfunction and cell loss.

Oxidative imbalance and protein kinase B signalling

Primary cortical neurons exposed to micromolar chlorpyrifos experienced concurrent reactive oxygen species generation and protein kinase B phosphorylation, culminating in CCAAT/enhancer-binding protein homologous protein induction and intrinsic apoptosis [8].Microglial pro-inflammatory activation

Murine BV-2 microglial cells treated with sub-micromolar chlorpyrifos displayed elevated nitric oxide, malondialdehyde, superoxide anion, interleukin-one-beta, and nucleotide-binding oligomerisation domain-like receptor pyrin domain-containing protein three transcripts, indicating oxidative stress-driven neuroinflammation [9].Mitochondrial structural disruption

Human induced pluripotent stem cells subjected to chlorpyrifos exhibited mitofusin one down-regulation, mitochondrial fragmentation, adenosine triphosphate depletion, and suppression of neurodevelopmental transcription factor paired box gene six expression, linking pesticide exposure to energy failure and impaired neuronal differentiation [10].Serine lipase inhibition and lipid signalling derailment

Juvenile rainbow trout exposed to environmentally relevant microgram-per-litre concentrations showed simultaneous inhibition of monoacylglycerol lipase and fatty-acid amide hydrolase, with associated depletion of lysophosphatidylethanolamine and polyunsaturated free fatty acids vital for synaptic signalling [11].Necroptotic neuroinflammation

Developmental exposure in mice induced toll-like receptor four and toll/interleukin-one receptor domain-containing adaptor inducing interferon-beta signalling, receptor-interacting protein kinase one and mixed lineage kinase domain-like protein phosphorylation, microglial necroptosis, and heightened cytokine release in the hippocampus [12].

| Table 4. Selected non-cholinergic mechanisms elicited by chlorpyrifos |

| Molecular event | Biological consequence | Experimental model | Reference |

| Reactive oxygen species increase and protein kinase B activation | CCAAT/enhancer-binding protein homologous protein-mediated apoptosis | Primary rat neurons | 10 |

| Nitric oxide surge and cytokine gene induction | Microglia-driven neuroinflammation | BV-2 microglial cell line | 11 |

| Mitofusin one reduction and mitochondrial fragmentation | Energy deficit; impaired neural induction | Human induced pluripotent stem cells | 13 |

| Monoacylglycerol lipase and fatty-acid amide hydrolase inhibition | Disrupted endocannabinoid and phospholipid signalling | Juvenile rainbow trout brain | 25 |

| Toll-like receptor four–receptor-interacting protein kinase one axis activation | Necroptosis of microglia and hippocampal inflammation | Developing mouse brain | 15 |

These converging findings illustrate that chlorpyrifos exerts multifaceted biochemical pressure beyond acetylcholinesterase blockade, encompassing mitochondrial integrity, lipid mediator homeostasis, pro-oxidant stress, innate immune triggers, and programmed necrotic death. Such pathways likely modulate long-term neurodevelopmental trajectories and synaptic resilience independently of cholinergic overstimulation.

Purity

Physical Description

Colorless to white, crystalline solid with a mild, mercaptan-like odor. [pesticide] [NIOSH]

Solid

COLOURLESS-TO-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.

Colorless to white, crystalline solid with a mild, mercaptan-like odor.

Colorless to white, crystalline solid with a mild, mercaptan-like odor. [pesticide] [Note: Commercial formulations may be combined with combustible liquids.]

Color/Form

Colorless crystals

Colorless to white crystalline solid [Note: Commercial formulations may be combined with combustible liquids.]

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

320 °F (decomp)

No boiling point at normal pressure; decomposes at 160 °C

320 °F (decomposes)

320 °F (Decomposes)

Flash Point

87 °F (CLOSED CUP) /LORSBAN 4E/

Heavy Atom Count

Vapor Density

12.09

Density

1.44 at 20 °C

1.4 g/cm³

1.40 (liquid at 110 °F)

1.40 (Liquid at 110 °F)

LogP

log Kow = 4.96

4.96

Odor

Decomposition

160 °C. This produces toxic and corrosive fumes including hydrogen chloride, phosgene, phosphorus oxides, nitrogen oxides and sulfur oxides. Attacks copper and brass.

Appearance

Melting Point

41-42 °C

42 °C

108 °F

Storage

UNII

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

MeSH Pharmacological Classification

Mechanism of Action

The organophosphorus insecticides have been known for many years to cause cholinergic crisis in humans as a result of the inhibition of the critical enzyme acetylcholinesterase. The interactions of the activated, toxic insecticide metabolites (termed oxons) with acetylcholinesterase have been studied extensively for decades. However, more recent studies have suggested that the interactions of certain anticholinesterase organophosphates with acetylcholinesterase are more complex than previously thought since their inhibitory capacity has been noted to change as a function of inhibitor concentration. In the present report, chlorpyrifos oxon (O,O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphate) was incubated with human recombinant acetylcholinesterase in the presence of p-nitrophenyl acetate in order to better characterize kinetically the interactions of this oxon with enzyme. Determination of the dissociation constant, K(d), and the phophorylation rate constant, k(2), for chlorpyrifos oxon with a range of oxon and p-nitrophenyl acetate concentrations revealed that K(d), but not k(2), changed as a function of oxon concentration. Changes in p-nitrophenyl acetate concentrations did not alter these same kinetic parameters. The inhibitory capacity of chlorpyrifos oxon, as measured by k(i) (k(2)/K(d)), was also affected as a result of the concentration-dependent alterations in binding affinity. These results suggest that the concentration-dependent interactions of chlorpyrifos oxon with acetylcholinesterase resulted from a different mechanism than the concentration-dependent interactions of acetylthiocholine. In the latter case, substrate bound to the peripheral anionic site of acetylcholinesterase has been shown to reduce enzyme activity by blocking the release of the product thiocholine from the active site gorge. With chlorpyrifos oxon, the rate of release of 3,5,6-trichloro-2-pyridinol is irrelevant since the active site is not available to interact with other oxon molecules after phosphorylation of Ser-203 has occurred.

... Mechanisms contributing to the adverse effects of chlorpyrifos (CPF) on DNA synthesis, cell number and size, and cell signaling mediated by adenylyl cyclase (AC) in PC12 cells, a neuronotypic cell line that recapitulates the essential features of developing mammalian neurons /were concluded/ . ... In undifferentiated cells, cholinergic receptor antagonists had little or no protective effect against the antimitotic actions of CPF; however, when nerve growth factor was used to evoke differentiation, the antagonists showed partial protection against deficits in cell loss and alteration in cell size elicited by CPF, but were ineffective in preventing the deterioration of AC signaling. Nicotine, which stimulates nicotinic acetylcholine receptors but also possesses a mixture of prooxidant/antioxidant activity, had adverse effects by itself but also protected undifferentiated cells from the actions of CPF and had mixed additive/protective effects on cell number in differentiating cells. The antioxidant vitamin E also protected both undifferentiated and differentiating cells from many of the adverse effects of CPF but worsened the impact on AC signaling. Theophylline, which prevents the breakdown of cyclic AMP, was the only agent that restored AC signaling to normal or supranormal levels but did so at further cost to cell replication. ... /It was concluded that the/ results show definitive contributions of cholinergic hyperstimulation, oxidative stress, and interference with AC signaling in the developmental neurotoxicity of CPF and point to the potential use of this information to design treatments to ameliorate these adverse effects.

Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/

For more Mechanism of Action (Complete) data for CHLORPYRIFOS (6 total), please visit the HSDB record page.

Vapor Pressure

0.00002 [mmHg]

2.02X10-5 mm Hg at 25 °C

Vapor pressure, Pa at 25 °C: 0.0024

0.00002 mmHg

Pictograms

Acute Toxic;Environmental Hazard

Impurities

Impurities /found in the technical product (94.0% active ingredient)/ ... included: some residual solvent, methylene chloride; unreacted O,O-diethyl-phosphorochloridothioate, 3,5,6-trichloro-2-pyridinol; the S-ethyl isomer of chlorpyrifos, and other isomeric and related chloropyridyl phosphorothioates and phosphates; compounds related to 3,5,6-trichloro-2-pyridinol; and trace amounts of sulfotep.

O-Ethyl O,O-bis(3,5,6-trichloro-2-pyridyl) phosphorothioate does not occur as a significant impurity in /technical product (94.0% of active ingredient)/.

Other CAS

Absorption Distribution and Excretion

Male volunteers received chlorpyrifos as an oral dose of 0.5 mg/kg bw and 1 month later a dermal dose of 5 mg/kg bw. The time to the maximal concentration of TCP in blood was 0.5 hr after oral dosing and 22 hr after dermal treatment. The elimination half-time, irrespective of the route of administration, was 27 hr. The percentage of the administered dose recovered from the urine was 70% after oral dosing and 1.3% after dermal administration.

In persons poisoned with chlorpyrifos formulations, chlorpyrifos was detected in serum samples only and at lower concentration than the diethylphosphorus metabolites, which were excreted mainly in urine.

By 72 hr after a single oral dose of 19 mg/kg bw [(14)C]ring-labelled chlorpyrifos was given by intubation to male Sprague-Dawley rats, 83-87% had been eliminated, mainly in the urine (68-70%), feces (14-15%), and expired air (0.15-0.39%). The residues found at this time represented about 1.7% of the total dose, and the concentration, while highest in fat, was < 1 ppm in any tissue.

For more Absorption, Distribution and Excretion (Complete) data for CHLORPYRIFOS (21 total), please visit the HSDB record page.

Metabolism Metabolites

Two goats were fed [(14)C]ring labeled (positions 2 and 6) chlorpyrifos twice daily in capsules for 10 days at concentrations equivalent to 15-19 ppm in the feed. The majority (80%) of the radiolabel was recovered in urine, with smaller amounts in feces (3.6%), gut (0.9%), tissues (0.8%), and milk (0.1%). The major urinary metabolite (> 75% of the residual radiolabel) was the beta-glucuronide conjugate of TCP, with smaller amounts of unconjugated TCP. The major residue in fat was chlorpyrifos (0.12 ppm), while TCP was the major residue in liver and kidney. A similar pattern of elimination was seen in a study in which lactating goats were fed [(14)C]ring labeled chlorpyrifos twice daily by capsule; little radiolabel (0.05-0.14%), mainly associated with chlorpyrifos, was recovered in milk.

Chlorpyrifos (CPF) is a commonly used diethylphosphorothionate organophosphorus (OP) insecticide. Diethylphosphate (DEP), diethylthiophosphate (DETP) and 3,5,6-trichloro-2-pyridinol (TCPy) are products of metabolism and of environmental degradation of CPF and are routinely measured in urine as biomarkers of exposure. However, because these same chemicals can result from metabolism or by biodegradation, monitoring total urinary metabolite levels may be reflective of not only an individual's contact with the parent pesticide, but also exposure with the metabolites, which are present in the environment. The objective of the current study was to compare the pharmacokinetics of orally administered DEP, DETP and TCPy with their kinetics following oral dosing with the parent insecticide CPF in the rat. Groups of rats were orally administered CPF, DEP, TCPy or DETP at doses of 140 umol/kg body weight, and the time-courses of the metabolites were evaluated in blood and urine. Following oral administration, all three metabolites were well absorbed with peak blood concentrations being attained between 1 and 3 hr post-dosing. In the case of DEP and TCPy virtually all the administered dose was recovered in the urine by 72 hr post-dosing, suggesting negligible, if any, metabolism; whereas with DETP, approximately 50% of the orally administered dose was recovered in the urine. The CPF oral dose was likewise rapidly absorbed and metabolized to DEP, TCPy and DETP, with the distribution of metabolites in the urine followed the order: TCPy (22+/-3 umol)>DETP (14+/-2 umol)>DEP (1.4+/-0.7 umol). Based upon the total amount of TCPy detected in the urine a minimum of 63% of the oral CPF dose was absorbed. These studies support the hypotheses that DEP, DETP and TCPy present in the environment can be readily absorbed and eliminated in the urine of rats and potentially humans.

Non-invasive biomonitoring approaches are being developed using reliable portable analytical systems to quantify dosimetry utilizing readily obtainable body fluids, such as saliva. In the current study, rats were given single oral gavage doses (1, 10, or 50 mg/kg) of the insecticide chlorpyrifos (CPF). Saliva and blood were then collected from groups of animals (4/time-point) at 3, 6, and 12 hr post-dosing, and were analyzed for the CPF metabolite trichloropyridinol (TCP). Trichloropyridinol was detected in both blood and saliva at all doses and the TCP concentration in blood exceeded saliva, although the kinetics in blood and saliva were comparable. A physiologically based pharmacokinetic and pharmacodynamic (PBPK/PD) model for CPF incorporated a compartment model to describe the time-course of TCP in blood and saliva. The model adequately simulated the experimental results over the dose ranges evaluated. A rapid and sensitive sequential injection (SI) electrochemical immunoassay was developed to monitor TCP, and the reported detection limit for TCP was 6 ng/L (in water). ...

For more Metabolism/Metabolites (Complete) data for CHLORPYRIFOS (23 total), please visit the HSDB record page.

Chlorpyrifos has known human metabolites that include Diethyl phosphorothioate, 3,5,6-Trichloro-2-pyridinol, and Chlorpyrifos-oxon.

Metabolism of organophosphates occurs principally by oxidation, by hydrolysis via esterases and by reaction with glutathione. Demethylation and glucuronidation may also occur. Oxidation of organophosphorus pesticides may result in moderately toxic products. In general, phosphorothioates are not directly toxic but require oxidative metabolism to the proximal toxin. The glutathione transferase reactions produce products that are, in most cases, of low toxicity. Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of organophosphate exposure.

Associated Chemicals

2,3,5-Trichloro-4-pyridinol; 1970-40-7

2,5,6-Trichloro-2-pyridinol; 6515-38-4

Wikipedia

Triamcinolone

Biological Half Life

In persons poisoned with chlorpyrifos formulations, chlorpyrifos was detected in serum samples only and at lower concentration than the diethylphosphorus metabolites, which were excreted mainly in urine. The urinary diethylphosphorus metabolites were excreted by first-order kinetics, with an average elimination half-life of 6.1 + or - 2.2 hr in the fastest phase and 80 + or - 26 hr in the slowest.

... Five volunteers ingested 1 mg (2852 nmol) of chlorpyrifos. Blood samples were taken over 24 hours and total void volumes of urine were collected over 100 hours. Four weeks later 28.59 mg (81567 nmol) of chlorpyrifos was administered dermally to each volunteer for 8 hours. ... The apparent elimination half-life of urinary dialkylphosphates after the oral dose was 15.5 hours and after the dermal dose it was 30 hours. ...

Urinary ... biological half-life of chlorpyrifos (O, O-diethyl-O-3,5,6-trichloro-2-pyridinyl phosphorothioate) ... /was/ investigated. Male Wistar rats weighing 200 g were intraperitoneally injected with chlorpyrifos at a level of 0.2 mmol/kg body weight. Both chlorpyrifos and 3,5,6-trichloro-2-pyridinol (TCP) levels in blood showed maximum values at 5 hr post-injection, and then decreased rapidly. Biological half-lives of the blood chlorpyrifos and TCP were estimated to 8.15 and 24.66 hr, respectively. ...

For more Biological Half-Life (Complete) data for CHLORPYRIFOS (6 total), please visit the HSDB record page.

Use Classification

Agrochemicals -> Pesticides

Environmental transformation -> Pesticides (parent, predecessor)

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Insecticides

INSECTICIDES

Methods of Manufacturing

Preparation: R. H. Rigterink, France 1360901; idem United States of America 3244586 (1964, 1966, both to Dow)

General Manufacturing Information

Types and methods of application: Ground and aerial, spray and dust applications.

Application rates: Range from 0.5 lb active ingredient (ai)/acre to 3 lb active ingredient (ai)/acre, and crack and crevice treatment to broadcast treatment for indoor uses.

/Dursban is a/ trademark for insecticides containing O,O-diethyl-O-3,5,6-trichloro-2-pyridyl phosphorothioate.

For more General Manufacturing Information (Complete) data for CHLORPYRIFOS (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

AOAC Method 985.22. Organochlorine and Organophosphorus Pesticide Residues. Gas Chromatographic Method.

Method: OSHA 62; Procedure: gas chromatography using a flame photometric detector; Analyte: chlorpyrifos; Matrix: air; Detection Limit: 0.0033 mg/cu m (0.23 ppb).

Method: NIOSH 5600, Issue 1; Procedure: gas chromatography with flame photometric detector; Analyte: chlorpyrifos; Matrix: air; Detection Limit: 0.04 ug/sample.

For more Analytic Laboratory Methods (Complete) data for CHLORPYRIFOS (21 total), please visit the HSDB record page.

Clinical Laboratory Methods

High-performance liq chromatography with 3 different mobile phases was used to determine chlorpyrifos & its oxygen analog in biological tissues (plasma, brain homogenates, & liver microsomes).

Storage Conditions

... Chlorpyrifos must be stored to avoid contact with strong bases, or acids, or acid fumes since violent reaction can occur. Store in tightly closed containers in a cool, well ventilated area away from sources of heat.

Keep locked up. Keep away from food, drink and animal feeding stuffs.

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C

Interactions

... Interestingly, clinical evidence suggests that exposure to organophosphates might be linked to increased ethanol sensitivity and reduced voluntary consumption of ethanol-containing beverages in humans. ... Present study specifically evaluated neurobiological and behavioral responses to ethanol in Wistar rats that were previously exposed to the pesticide organophosphate chlorpyrifos (CPF). In agreement with clinical data, animals pretreated with a single injection of CPF showed long-lasting ethanol avoidance that was not secondary to altered gustatory processing or enhancement of the aversive properties of ethanol. Furthermore, CPF pretreatment increased ethanol-induced sedation without altering blood ethanol levels. An immunocytochemical assay revealed reduced c-fos expression in the Edinger-Westphal nucleus following CPF treatment, a critical brain area that has been implicated in ethanol intake and sedation. /It was hypothesized/ ... that CPF might modulate cellular mechanisms (decreased intracellular cAMP signaling, alpha-7-nicotinic receptors, and/or cerebral acetylcholinesterase inhibition) in neuronal pathways critically involved in neurobiological responses to ethanol.

... The effects of developmental exposure to terbutaline, a beta2-adrenergic receptor agonist used to arrest preterm labor, and chlorpyrifos, a widely used organophosphate pesticide, on serotonin (5HT) systems /were examined/. Treatments were chosen to parallel periods typical of human developmental exposures, terbutaline (10 mg/kg) on postnatal days (PN) 2-5 and chlorpyrifos (5 mg/kg) on PN11-14, with assessments conducted in juvenile and adolescent stages (PN21, PN30 and PN45), comparing each agent alone as well as sequential administration of both. By itself, terbutaline produced persistent 5HT presynaptic hyperactivity as evidenced by increased 5HT turnover in brain regions containing 5HT terminal zones; this effect was similar to that seen in earlier studies with chlorpyrifos administration during the same early postnatal period. Later administration of chlorpyrifos (PN11-14) produced a transient increase in 5HT turnover during the juvenile stage, and the sequential exposure paradigm, terbutaline followed by chlorpyrifos, showed a corresponding increase in effect over either agent alone. ... the interaction between terbutaline and chlorpyrifos suggests that tocolytic therapy may alter the subsequent susceptibility to common environmental toxicants.

Addition of ascorbic acid to the diet (0.5%) enhanced the acute toxicity of leptophos, chlorpyrifos and diazinon and protected a number of the monitored serum enzymes from being decreased except for leptophos.

For more Interactions (Complete) data for CHLORPYRIFOS (15 total), please visit the HSDB record page.

Stability Shelf Life

Dates

A review on the microbial degradation of chlorpyrifos and its metabolite TCP

Sanchali Bose, P Senthil Kumar, Dai-Viet N VoPMID: 34467951 DOI: 10.1016/j.chemosphere.2021.131447

Abstract

Chlorpyrifos (CPF) falls under the category of organophosphorus pesticides which are in huge demand in the agricultural sector. Overuse of this pesticide has led to the degradation of the quality of terrestrial and aquatic life. The chemical is moderately persistent in the environment but its primary metabolite 3,5,6-trichloro-2-pyridinol (TCP) is comparatively highly persistent. Thus, it is important to degrade the chemical and there are many proposed techniques of degradation. Out of which bioremediation is considered to be highly cost-effective and efficient. Many previous studies have attempted to isolate appropriate microbial strains to degrade CPF which established the fact that chlorine atoms released while mineralising TCP inhibits further proliferation of microorganisms. Thus, it has been increasingly important to experiment with strains that can simultaneously degrade both CPF and TCP. In this review paper, the need for degrading CPF specifically the problems related to it has been discussed elaborately. Alongside these, the metabolism pathways undertaken by different kinds of microorganisms have been included. This paper also gives a detailed insight into the potential strains of microorganisms which has been confirmed through experiments conducted previously. It can be concluded that a wide range of microorganisms has to be studied to understand the possibility of applying bioremediation in wastewater treatment to remove pesticide residues. In addition to this, in the case of recalcitrant pesticides, options of treating it with hybrid techniques like bioremediation clubbed with photocatalytic biodegradation can be attempted.The insecticide chlorpyrifos modifies the expression of genes involved in the PXR and AhR pathways in the rainbow trout, Oncorhynchus mykiss

Julieta S De Anna, Luis Arias Darraz, Julio C Painefilú, Juan G Cárcamo, Pedro Moura-Alves, Andrés Venturino, Carlos M LuquetPMID: 34446196 DOI: 10.1016/j.pestbp.2021.104920

Abstract

Chlorpyrifos (CPF) is an organophosphate pesticide, commonly detected in water and food. Despite CPF toxicity on aquatic species has been extensively studied, few studies analyze the effects of CPF on fish transcriptional pathways. The Pregnane X receptor (PXR) is a nuclear receptor that is activated by binding to a wide variety of ligands and regulates the transcription of enzymes involved in the metabolism and transport of many endogenous and exogenous compounds. We evaluated the mRNA expression of PXR-regulated-genes (PXR, CYP3A27, CYP2K1, ABCB1, UGT, and ABCC2) in intestine and liver of the rainbow trout, Oncorhynchus mykiss, exposed in vivo to an environmentally relevant CPF concentration. Our results demonstrate that the expression of PXR and PXR-regulated genes is increased in O. mykiss liver and intestine upon exposure to CPF. Additionally, we evaluated the impact of CPF on other cellular pathway involved in xenobiotic metabolism, the Aryl Hydrocarbon Receptor (AhR) pathway, and on the expression and activity of different biotransformation enzymes (CYP2M1, GST, FMO1, or cholinesterases (ChEs)). In contrast to PXR, the expression of AhR, and its target gene CYP1A, are reduced upon CPF exposure. Furthermore, ChE and CYP1A activities are significantly inhibited by CPF, in both the intestine and the liver. CPF activates the PXR pathway in O. mykiss in the intestine and liver, with a more profound effect in the intestine. Likewise, our results support regulatory crosstalk between PXR and AhR pathways, where the induction of PXR coincides with the downregulation of AhR-mediated CYP1A mRNA expression and activity in the intestine.Modeling pesticides in global surface soils: Evaluating spatiotemporal patterns for USEtox-based steady-state concentrations

Zijian Li, Shan NiuPMID: 34412385 DOI: 10.1016/j.scitotenv.2021.148412

Abstract

To better manage pesticide pollution in surface soils, we introduced a first-order-kinetics-based screening model to evaluate the steady-state concentrations of pesticides in surface soils while considering degradation, volatilization, plant uptake, and precipitation processes. For each process, we developed a spatiotemporal-pattern-based model using spatiotemporal variables, including air temperature (T), relative humidity (RH

), and rainfall intensity (I

), to characterize the overall dissipation rates (k

) of pesticides in the soil. These dissipation rates were converted to fate factors (FFs), which are commonly used in life cycle analyses. The results indicate that, in general, the k

values increase with increasing T

and I

and decrease with increasing RH

. This is because increased T

boosts the degradation, volatilization, and plant uptake processes, whereas increased RH

lowers the plant transpiration rate. Also, the simulation for over 700 pesticides indicated that the degradation process dominates the overall dissipation of most pesticides in the soil, and the volatilization process contributes the least. In addition, we simulated chlorpyrifos FFs for Brazil, China, the US, and the European Union (EU) using the annual average T

, RH

, and I

values. The results indicate that, in general, Brazilian federal units have the smallest FFs and the narrowest simulated FF range because of their humid tropical climates. Meanwhile, the EU member states have the largest FFs and the widest FF range because of their range in locations. In addition, our simulated results show that the surface soils in the high-latitude regions could accumulate more chlorpyrifos than those in low-latitude regions because of the larger simulated FFs. Furthermore, we parameterized our model using 737 pesticides with the USEtox, thereby providing an alternative approach to simulate the steady-state concentration of pesticides in surface soils from the USEtox available data. The model developed herein is a useful screening tool for predicting pesticide concentrations in surface soil worldwide to improve soil and ecological health risk management.

Bio-synthesized Cu-ZnO hetro-nanostructure for catalytic degradation of organophosphate chlorpyrifos under solar illumination

Deepak Pathania, Arush Sharma, Smita Kumar, Ashok Kumar Srivastava, Ajay Kumar, Lakhveer SinghPMID: 34384181 DOI: 10.1016/j.chemosphere.2021.130315

Abstract

In present study, a simple, effective and rapid green method using leaf extract of Melia azedarach was explored for the synthesis of Cu-ZnO nano heterojunction particles. The leaf extract of Melia azedarach acts as a reducing agent and prevents the agglomeration of nanoparticles. Different standard analytical techniques were used to study the morphology and size of synthesized nanocomposite. The efficiency of the synthesized material was tested as a photocatalyst for the degradation of simulated wastewater having chlorpyriphos pesticide. The different factors have been investigated such as pH of the solution, catalyst dosage and conact time. Approximately, 81% of chlorpyrifos was degraded after 240 min of solar illumination. The generation of hydroxyl radicals at the catalysts surface owing to photo-irradiation contributed to the chlorpyrifos degradation. The maximum photo-degradation (91%) of pesticides was observed at 6.0 pH. The pathway for the degradation of chlorpyriphos has been checked by LC-MS and this hinting the absence of any harmfull side product. The COD removal and TOC was found to be 32.4% and 28.5%, respectively. The photodegradation of chlorpyriphos using Cu-ZnO nanocomposite was followed the pseudo-first-order kinetic with higher value of regressiuon coefficient (0.99).Exposure to chlorpyrifos leads to spindle disorganization and mitochondrial dysfunction of porcine oocytes during in vitro maturation

Yao Jiang, Yijing He, Wenhui Li, Jun Ni, Jia Li, Lei Peng, Liping Luo, Rong Rui, Shiqiang JuPMID: 34399389 DOI: 10.1016/j.theriogenology.2021.08.007

Abstract

Chlorpyrifos (CPF), as one of the most extensively applied organophosphorus pesticides (OPs) in agricultural and domestic settings, causes a potential threat to human and animal health. Various reproductive toxicities of CPF have been reported, however, little information is available on whether CPF exposure could exert toxic effects on mammalian oocytes. Herein, the effects of CPF on the meiotic maturation and developmental capability of porcine oocytes were investigated, and the possible toxic mechanisms of CPF were also explored. Porcine cumulus-oocyte complexes (COCs) were treated with 0, 5, 10, or 20 μM CPF for 44 h during in vitro maturation (IVM), and the results showed that the first polar body (PB1) extrusion rate was significantly decreased, and the subsequent developmental competence of the resulting metaphase II (MII) oocytes was also impaired when the concentration of CPF reached 10 μM. In addition, a higher percentage of CPF-exposed oocytes were arrested at the anaphase-telophase I (ATI) stage, accompanied by misaligned chromosomes and aberrant spindles. Furthermore, higher levels of ROS and upregulated antioxidant-related genes (CAT, SOD1, SOD2, GPX) were detected in CPF-treated oocytes. Additionally, CPF treatment led to the depolarization of mitochondrial membrane potential (MMP) and the release of cytochrome c (Cyt c). Simultaneously, the apoptotic rate of the oocytes was significantly increased, and the expression levels of Bax and CASPASE3 were significantly upregulated after CFP exposure. Together, exposure to 10 μM CPF can disrupt the meiotic cycle progression, lead to aberrant spindles and mitochondrial dysfunction, which eventually induce oxidative stress and apoptosis in porcine oocytes.[Development of a novel high throughput brain-on-chip with 3D structure and its application in evaluation of pesticide-induced-neurotoxicity]

Chenyu Zhao, Haidi Li, Xiaoping ChenPMID: 34327919 DOI: 10.13345/j.cjb.200538

Abstract

We designed and fabricated a novel high throughput brain-on-chip with three dimensional structure with the aim to simulate the in vivo three-dimensional growth environment for brain tissues. The chip consists of a porous filter and 3D brain cell particles, and is loaded into a conventional 96-well plate for use. The filter and the particle molds were fabricated by using computer modeling, 3D printing of positive mold and agarose-PDMS double reversal mold. The 3D cell particles were made by pouring and solidifying a suspension of mouse embryonic brain cells with sodium alginate into a cell particle mold, and then cutting the resulting hydrogel into pieces. The loaded brain-on-chip was used to determine the neurotoxicity of pesticides. The cell particles were exposed to 0, 10, 30, 50, 100 and 200 µmol/L of chlorpyrifos or imidacloprid, separated conveniently from the medium by removing the porous filter after cultivation. Subsequently, cell proliferation, acetylcholinesterase activity and lactate dehydrogenase release were determined for toxicity evaluation. The embryonic brain cells were able to grow and proliferate normally in the hydrogel particles loaded into the filter in a 96-well plate. Pesticide neurotoxicity test showed that both chlorpyrifos and imidacloprid presented dose-dependent inhibition on cell growth and proliferation. Moreover, the pesticides showed inhibition on acetylcholinesterase activity and increase release of lactate dehydrogenase. However, the effect of imidacloprid was significantly weaker than that of chlorpyrifos. In conclusion, a novel brain-on-chip was developed in this study, which can be used to efficiently assess the drug neurotoxicity, pharmacodynamics, and disease mechanism by combining with a microtiterplate reader.Persistent organic pollutants and chlorpyrifos in the cockfish Callorhinchus callorynchus (Holocephali: Callorhynchidae) from Argentine coastal waters: Influence of sex and maturity

Melisa A Chierichetti, Lorena B Scenna, Paola M Ondarza, Micaela Giorgini, Edgardo Di Giácomo, Karina S B MiglioranzaPMID: 34280633 DOI: 10.1016/j.scitotenv.2021.148761